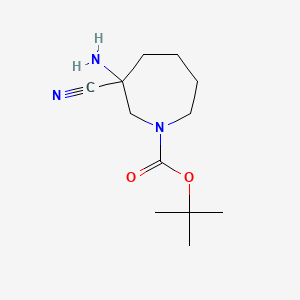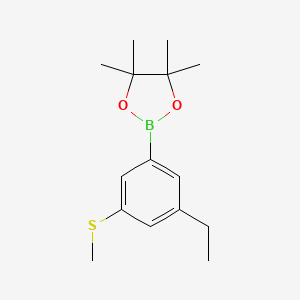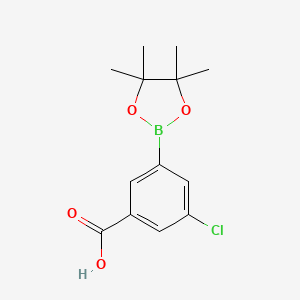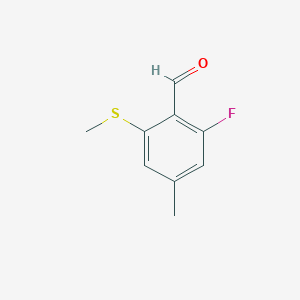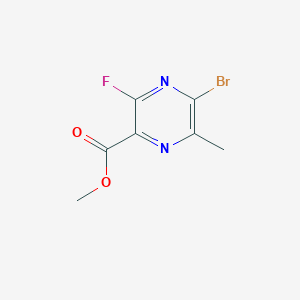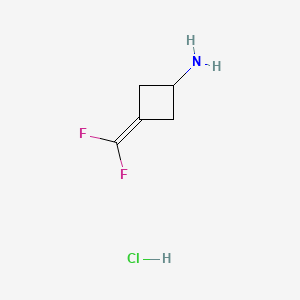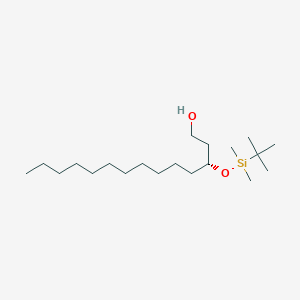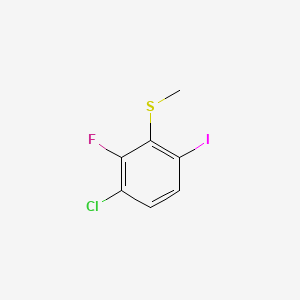
(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H5ClFIS and a molecular weight of 302.53 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a phenyl ring, along with a methylsulfane group. It is primarily used in research and development due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity .
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale manufacturing.
Analyse Chemischer Reaktionen
(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The methylsulfane group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfane form.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to be used in the study of enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity to these targets, while the methylsulfane group can modulate its reactivity. The exact pathways and molecular targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane include:
(6-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane: Similar structure but with different positions of halogen atoms.
(2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane: Contains a methyl group on the phenyl ring instead of an iodine atom.
(2-Fluoro-6-iodophenyl)(methyl)sulfane: Lacks the chlorine atom but retains the fluorine and iodine atoms.
The uniqueness of this compound lies in its specific arrangement of halogen atoms and the presence of a methylsulfane group, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C7H5ClFIS |
|---|---|
Molekulargewicht |
302.54 g/mol |
IUPAC-Name |
1-chloro-2-fluoro-4-iodo-3-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5ClFIS/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,1H3 |
InChI-Schlüssel |
LICDRZWLEOZUCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC(=C1F)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


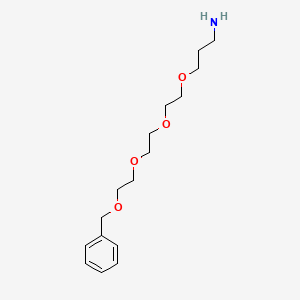
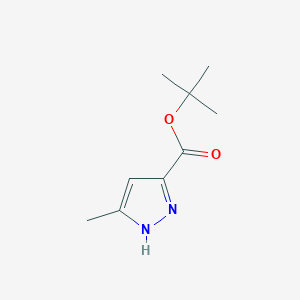
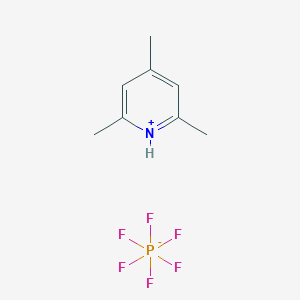
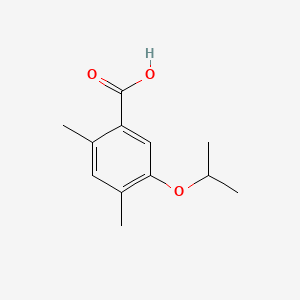
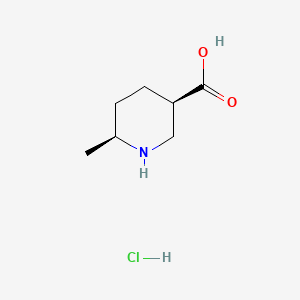
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B14020382.png)
